molecular formula C16H12O7 B1236875 Fusidienol CAS No. 157173-61-0

Fusidienol

Cat. No.: B1236875
CAS No.: 157173-61-0
M. Wt: 316.26 g/mol
InChI Key: LJNGMSGIOXTZLN-UHFFFAOYSA-N
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Description

Fusidienol is a member of coumarins.
This compound is a natural product found in Fusidium griseum with data available.

Scientific Research Applications

Inhibitor in Cancer Research

Fusidienol, isolated from Fusidium griseum, is identified as a potent inhibitor of Ras farnesyl-protein transferase (FPTase). The inhibition of FPTase is crucial as the Ras protein, often found mutated in human cancers, requires farnesylation by FPTase for its cell-transforming activity. This characteristic of this compound positions it as a potential candidate in cancer chemotherapeutic research (Singh et al., 1994).

Biotechnological Applications

This compound and its derivatives have also been noted in biotechnological applications. For instance, in a study involving Fusarium solani pisi recombinant cutinase in AOT/isooctane-reversed micelles, this compound-related compounds demonstrated the ability to catalyze the esterification of fatty acids with aliphatic alcohols. The research highlighted the selectivity of cutinase for short-chain fatty acids and its stability, which was notably influenced by different factors including oleic acid and hexanol (Sebastião et al., 1993).

Chiral Selector in Capillary Electrophoresis

Furthermore, Fusidic Acid, a structurally similar compound to this compound, has been investigated as a novel chiral selector for enantioseparation in capillary electrophoresis. The study provides insights into the factors influencing the enantioseparations and highlights the unique enantioselectivity of Fusidic Acid, especially for chiral analytes containing a rigid planar structure. This development opens up new possibilities for the use of steroid antibiotics like Fusidic Acid as chiral selectors in analytical chemistry (Zhang et al., 2020).

Antibiotic Biosynthesis

In the realm of antibiotic biosynthesis, research has delved into the biosynthesis of fusidic acid, a fusidane-type antibiotic. The study provides an understanding of the genetic mechanisms and the potential for heterologous expression of fusidic acid, thus contributing to the broader understanding of antibiotic biosynthesis in fungi and opening avenues for biotechnological production of clinically relevant antibiotics (Cao et al., 2018).

Properties

CAS No.

157173-61-0

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

methyl 7-hydroxy-3-(hydroxymethyl)-6-oxooxepino[2,3-b]chromene-5-carboxylate

InChI

InChI=1S/C16H12O7/c1-21-15(20)9-5-8(6-17)7-22-16-12(9)14(19)13-10(18)3-2-4-11(13)23-16/h2-5,7,17-18H,6H2,1H3

InChI Key

LJNGMSGIOXTZLN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=COC2=C1C(=O)C3=C(C=CC=C3O2)O)CO

Canonical SMILES

COC(=O)C1=CC(=COC2=C1C(=O)C3=C(C=CC=C3O2)O)CO

157173-61-0

Synonyms

fusidienol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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